1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
Descripción
This compound is a piperazine derivative featuring a 3-(trifluoromethyl)phenyl group at the 4-position of the piperazine ring. The propan-2-ol linker connects the piperazine moiety to a (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (norbornane) group via an ether bond. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical compounds. The trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, while the rigid norbornane structure may influence steric interactions and metabolic stability.
Propiedades
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3N2O2.ClH/c1-22(2)17-7-8-23(22,3)21(14-17)31-16-20(30)15-28-9-11-29(12-10-28)19-6-4-5-18(13-19)24(25,26)27;/h4-6,13,17,20-21,30H,7-12,14-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKSRSPHDYNALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a complex organic molecule with potential pharmacological applications. Its structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and binding interactions with biological targets.
Structural Characteristics
The compound can be broken down into several functional moieties:
- Trifluoromethyl group : This substituent is often associated with enhanced potency and selectivity in drug design due to its electron-withdrawing properties.
- Piperazine ring : Commonly found in many pharmaceuticals, this moiety contributes to the compound's interaction with neurotransmitter receptors.
- Bicyclic structure : The bicyclo[2.2.1]heptane moiety may influence the compound's spatial configuration and receptor binding affinity.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. The presence of such groups can enhance the interaction with bacterial enzymes and cellular structures. For example, studies have shown that derivatives with trifluoromethyl substitutions demonstrated effective minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and B. mycoides .
Anticancer Properties
The compound's biological activity has also been evaluated in the context of cancer treatment. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, compounds similar to the one showed IC50 values that were competitive with established chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | PACA2 | 44.4 |
| Compound 8 | PACA2 | 22.4 |
| Doxorubicin | PACA2 | 52.1 |
| Compound 9 | HCT116 | 17.8 |
| Compound 9 | HePG2 | 12.4 |
| Compound 9 | HOS | 17.6 |
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of key proteins : Molecular docking studies suggest that trifluoromethyl-containing compounds can inhibit critical proteins involved in cancer cell proliferation and survival, such as EGFR and KRAS .
- Gene expression modulation : Treatment with these compounds has been shown to down-regulate genes associated with tumor growth and resistance mechanisms, including BRCA1, BRCA2, and TP53 .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Urea Derivatives : A series of urea derivatives were synthesized, where the presence of trifluoromethyl groups significantly enhanced their antibacterial and anticancer activities compared to their non-fluorinated counterparts .
- Molecular Docking Studies : Research involving molecular docking simulations revealed that these compounds can effectively bind to target proteins involved in cancer pathways, indicating a promising therapeutic potential .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride ()
- Structural Differences: Replaces norbornane with adamantane (tricyclo[3.3.1.1³,⁷]decane), a bulkier, more lipophilic tricyclic hydrocarbon. Substitutes the 3-(trifluoromethyl)phenyl group on piperazine with a 4-methylpiperazine. Uses a dihydrochloride salt instead of a single hydrochloride.
- Functional Implications: Adamantane’s increased lipophilicity may enhance membrane permeability but reduce solubility compared to norbornane. Dihydrochloride salt may improve solubility but alter pharmacokinetics compared to the monohydrochloride form .
1-(4-Methylpiperazin-1-yl)-3-(tricyclo[3.3.1.1³,⁷]dec-1-ylmethoxy)propan-2-ol Hydrochloride ()
- Structural Differences: Adamantane methoxy group replaces the norbornane ether. Retains a 4-methylpiperazine but lacks the 3-(trifluoromethyl)phenyl substituent.
- Absence of the trifluoromethyl group may reduce metabolic stability and lipophilicity .
Arylpiperazine Derivatives with Bicyclic Moieties ()
- Key Examples: : Features a bicyclo[2.2.1]heptan-2-ylidene amino group, introducing a double bond that increases rigidity compared to the target compound’s ether-linked norbornane. : Utilizes a bicyclo[2.2.1]heptan-2-one (norbornanone), where the ketone may reduce hydrophilicity and alter metabolic pathways.
- Functional Implications :
Pharmacological and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
